tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a methylsulfamoyl group
Preparation Methods
The synthesis of tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methylsulfamoyl Group: This step involves the reaction of the piperidine derivative with a methylsulfamoyl chloride or a similar reagent under controlled conditions.
Addition of the Tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate or a similar reagent in the presence of a base.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfamoyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The piperidine ring can interact with various receptors and enzymes, while the methylsulfamoyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound features a bromomethyl group instead of a methylsulfamoyl group.
Tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group in place of the methylsulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O4S |
---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(methylsulfamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
RXNKGBKQWLXHKP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC |
Origin of Product |
United States |
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